molecular formula C26H33NO5 B10889350 9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B10889350
M. Wt: 439.5 g/mol
InChI Key: NSTKWJVWYCUESM-UHFFFAOYSA-N
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Description

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxyethoxy, methoxyphenyl, and acridinedione groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common approach is the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group yields ketones, while reduction of the acridinedione moiety produces alcohols .

Scientific Research Applications

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyethoxy and methoxyphenyl groups facilitate binding to active sites, while the acridinedione moiety may participate in redox reactions. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in various research fields.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C26H33NO5/c1-25(2)11-16-23(18(29)13-25)22(24-17(27-16)12-26(3,4)14-19(24)30)15-6-7-20(32-9-8-28)21(10-15)31-5/h6-7,10,22,27-28H,8-9,11-14H2,1-5H3

InChI Key

NSTKWJVWYCUESM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCCO)OC)C(=O)C1)C

Origin of Product

United States

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